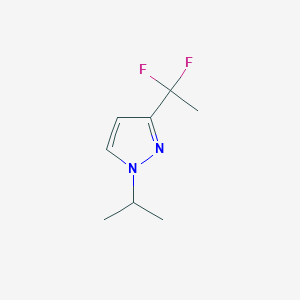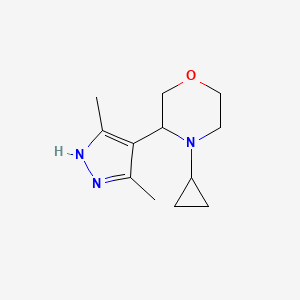
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a chemical compound with the molecular formula C₁₂H₁₉N₃O This compound is characterized by the presence of a cyclopropyl group, a pyrazole ring, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of cyclopropylamine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by cyclization with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring is known to be a versatile pharmacophore, which can interact with various biological targets, potentially leading to diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropyl-1H-pyrazole: Shares the pyrazole ring but lacks the morpholine moiety.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine: Similar structure but without the cyclopropyl group.
Uniqueness
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is unique due to the combination of the cyclopropyl group, pyrazole ring, and morpholine ring
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
4-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine |
InChI |
InChI=1S/C12H19N3O/c1-8-12(9(2)14-13-8)11-7-16-6-5-15(11)10-3-4-10/h10-11H,3-7H2,1-2H3,(H,13,14) |
Clave InChI |
WZGCUFWIPHOSAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)C2COCCN2C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


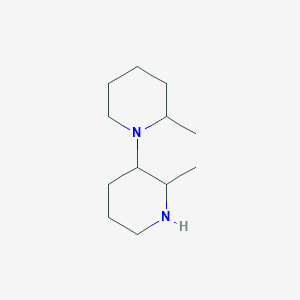

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)
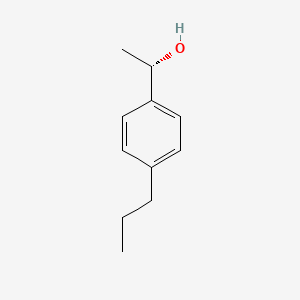


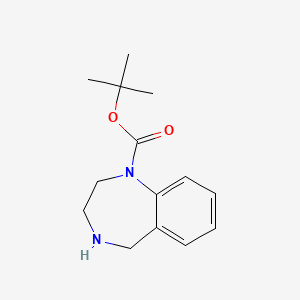

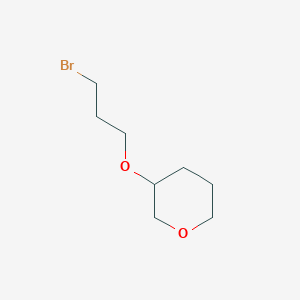
![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)
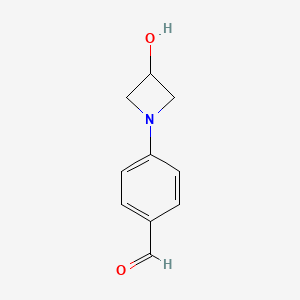
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
